N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide
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Overview
Description
N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide is a complex organic compound characterized by its anthracenedione core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The anthracenedione moiety is known for its stability and reactivity, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide typically involves the reaction of 9,10-anthraquinone with an appropriate amine derivative. One common method includes the condensation of 9,10-anthraquinone with 4-aminobenzamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The anthracenedione core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing new organic compounds and materials.
Biology: Investigated for its potential as an inhibitor of various biological pathways, including those involved in cancer and infectious diseases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and reactive anthracenedione core.
Mechanism of Action
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxoanthracen-2-yl)pyridine-2-carboxamide
- N-(9,10-dioxoanthracen-2-yl)-N’-(phenylmethyl)oxamide
- N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)nicotinamide
Uniqueness
N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness allows for distinct interactions with biological targets and different reactivity compared to other anthracenedione derivatives. Its phenylbenzamide moiety also contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO3/c29-25-21-8-4-5-9-22(21)26(30)24-16-20(14-15-23(24)25)28-27(31)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAKGXNHWDTIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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